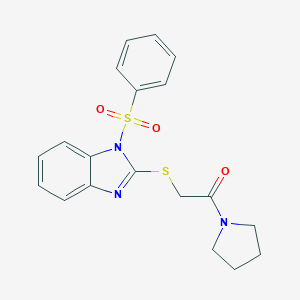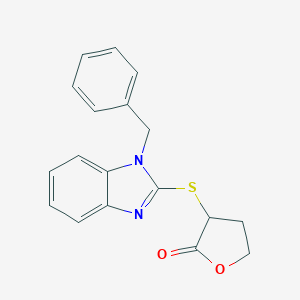
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide, commonly known as MDB or Methylenedioxybenzamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.26 g/mol.
Mecanismo De Acción
MDB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes. By inhibiting these enzymes, MDB reduces inflammation and pain. MDB also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
MDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also soluble in organic solvents, making it easy to work with in the lab. However, MDB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals in experiments. It is also relatively expensive compared to other compounds that have similar effects.
Direcciones Futuras
There are several potential future directions for research on MDB. One direction is to study its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models, but more research is needed to determine its effectiveness in humans. Finally, more research is needed to determine the safety and efficacy of MDB in humans. Clinical trials are needed to determine its potential as a therapeutic agent for various conditions.
Métodos De Síntesis
MDB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylbenzoic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield MDB. Other methods include the reaction of 3,5-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
MDB has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-10-5-11(2)7-12(6-10)16(18)17-13-3-4-14-15(8-13)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
Clave InChI |
MGAVUSXOADPWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)

![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)

![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)